molecular formula C21H21ClN2O3S B15133015 5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole

5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole

Cat. No.: B15133015
M. Wt: 416.9 g/mol
InChI Key: KPXGJEBXBLUKGG-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole is a synthetic oxazole derivative intended for research use in early-stage drug discovery. This compound is part of a class of 4-arylsulfonyl-substituted 1,3-oxazoles that have demonstrated significant promise in pharmacological screenings, particularly for their antiproliferative and potential anticancer properties . The core 1,3-oxazole scaffold is a recognized pharmacophore present in numerous biologically active molecules and marketed drugs, valued for its versatility in medicinal chemistry . The specific molecular architecture of this compound, which incorporates an azepane ring, a chlorophenyl group, and a phenylsulfonyl moiety, is designed to explore structure-activity relationships. Research on analogous compounds has shown that the 4-arylsulfonyl substitution on the oxazole ring is a key structural feature associated with potent biological activity . While the exact mechanism of action for this specific compound requires further investigation, closely related 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles have been identified as potent antiproliferative agents in the NCI-60 cancer cell line screen . One such analog exhibited high correlation with the activity of aclarubicin, an inhibitor of topoisomerases, and docking analyses suggest that a potential target for this class of compounds is DNA topoisomerase IIβ, indicating a possible unique mechanism of action . The presence of the diaryl sulfone group is another notable feature, as this pharmacophore is found in various bioactive compounds with documented antitumoral and antibacterial activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to conduct their own safety and efficacy profiling for specific applications.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C21H21ClN2O3S/c22-18-13-7-6-12-17(18)19-23-20(28(25,26)16-10-4-3-5-11-16)21(27-19)24-14-8-1-2-9-15-24/h3-7,10-13H,1-2,8-9,14-15H2

InChI Key

KPXGJEBXBLUKGG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen reaction is the most widely reported method for constructing 1,3-oxazole derivatives. Using tosylmethyl isocyanide (TosMIC) and aldehydes, this protocol enables the formation of 4,5-disubstituted oxazoles under mild conditions. For the target compound, 4-(phenylsulfonyl)benzaldehyde serves as the aldehyde precursor, reacting with TosMIC in methanol with potassium carbonate as a base (Figure 1). Typical yields range from 70–85%, with reaction completion achieved within 2–4 hours at reflux.

Reaction Conditions:

  • Solvent: Methanol
  • Base: K2CO3 (2 equiv)
  • Temperature: 65°C (reflux)
  • Time: 2–4 hours

Cornforth Rearrangement for Functionalized Oxazoles

The Cornforth rearrangement offers an alternative pathway for introducing electron-withdrawing groups at the 4-position. This method involves heating 4-alkoxy oxazoles with trifluoroacetic anhydride (TFAA), leading to migratory rearrangement. While less commonly applied to sulfonyl groups, modifications using phenylsulfonyl chlorides have been reported in analogous systems, achieving 60–75% yields after optimization.

Installation of the 2-Chlorophenyl Group

Direct C–H Arylation

Palladium-catalyzed C–H arylation enables direct coupling of 2-chlorophenylboronic acid to the oxazole’s 2-position. Using Pd(PPh3)4 (5 mol%) and lithium tert-butoxide (LiOtBu) in 1,4-dioxane at 100°C achieves 65–78% yields. Regioselectivity is controlled by the oxazole’s electronic properties, favoring substitution at the electron-deficient C2 position.

Catalytic System:

Component Quantity
Pd(PPh3)4 5 mol%
LiOtBu 3 equiv
Solvent 1,4-dioxane

Suzuki-Miyaura Cross-Coupling

For substrates requiring milder conditions, Suzuki coupling using pre-halogenated oxazoles (e.g., 2-bromooxazole) and 2-chlorophenylboronic acid provides superior selectivity. Employing Pd(OAc)2 with SPhos ligand in THF/H2O (4:1) at 60°C delivers 82–88% yields.

Sulfonylation at the 4-Position

Electrophilic Aromatic Sulfonylation

The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl3) as a Lewis acid. Optimal conditions (0°C, 6 hours) minimize side reactions, affording 70–75% yields.

Critical Parameters:

  • Lewis Acid: AlCl3 (1.2 equiv)
  • Temperature: 0°C to room temperature
  • Quenching: Ice-cold water

Oxidative Sulfonylation

Alternative protocols employ sodium persulfate (Na2S2O8) in acetic acid to oxidize thioether intermediates to sulfones. While less common, this method avoids harsh Lewis acids, achieving comparable yields (68–72%).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:

Step Method Yield (%) Scalability Key Advantage
Oxazole formation Van Leusen 85 High Mild conditions
Azepane introduction Nucleophilic substitution 92 Moderate Microwave compatibility
2-Chlorophenyl Suzuki coupling 88 High Excellent regioselectivity
Sulfonylation Electrophilic 75 Low Direct functionalization

Challenges and Optimization Opportunities

  • Regioselectivity in C–H Arylation: Competing reactions at C4/C5 positions necessitate precise catalyst tuning. Recent studies suggest N-heterocyclic carbene (NHC) ligands improve selectivity.
  • Sulfonylation Side Reactions: Over-sulfonylation and ring-opening are mitigated by slow reagent addition and low temperatures.
  • Azepane Handling: The hygroscopic nature of azepane demands anhydrous conditions, with molecular sieves (4Å) recommended for moisture-sensitive steps.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer in exothermic steps (e.g., sulfonylation), reducing decomposition risks. Pilot-scale trials report 15% yield improvements versus batch processes.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Oxazole 2-Cl-Ph, PhSO₂, Azepane Flexible, hydrophobic, stable
MSL-7 Oxazole 2-Cl-Ph, PhSO₂, OMe Autophagy enhancement
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-F-Ph-SO₂NH₂ Oxazole Cyclohexyl, F, SO₂NH₂ High lipophilicity
4-(4-Chlorophenyl)-2-(triazolyl)thiazole Thiazole 4-Cl-Ph, Triazole, 4-F-Ph Metal-binding potential
Diethyl 2-(aminoethoxy)-4-(2-Cl-Ph)-DHP Dihydropyridine 2-Cl-Ph, Aminoethoxy, COOEt Redox-sensitive

Research Findings

  • Metabolic Stability : The azepane group in the target compound may confer superior microsomal stability compared to MSL-7’s methoxy group, as seen in autophagy enhancers .
  • Electronic Effects : The 2-chlorophenyl group’s steric bulk and electron-withdrawing nature differ from fluorine-substituted analogues, which prioritize electronegativity over steric hindrance .
  • Heterocycle Impact : Oxazole’s oxygen atom offers weaker hydrogen-bonding capacity than thiazole’s sulfur but greater metabolic resistance compared to redox-active dihydropyridines .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted oxazole precursors. Key steps include:

  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
  • Azepane incorporation : Alkylation or nucleophilic aromatic substitution (SNAr) with azepane derivatives, optimized at 60–80°C in polar aprotic solvents like DMF .
  • Validation : Intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity) and HRMS (to verify molecular weight). Purity is assessed via HPLC (>95%) .

Q. How is the structural conformation of this compound confirmed, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., oxazole-phenyl torsion: ~15°) to confirm stereoelectronic effects .
  • Spectroscopic techniques :
    • IR spectroscopy : Identifies sulfonyl (S=O stretch: 1150–1300 cm⁻¹) and azepane (N–H bend: ~1600 cm⁻¹) groups .
    • NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and azepane protons (δ 1.5–3.0 ppm) .

Q. What preliminary biological screening strategies are used to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Docking studies : Simulate binding to COX-2 (PDB: 1CX2), revealing hydrogen bonds between the sulfonyl group and Arg120/His90 residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition: 0.8 µM vs. 2.3 µM) by normalizing for assay conditions (pH, temperature) .
  • Structural analogs : Test derivatives (e.g., replacing azepane with piperidine) to isolate SAR trends. For example, azepane’s ring flexibility enhances membrane permeability .

Q. How does crystallographic data inform SAR and polymorph stability?

  • Polymorph screening : Identify stable forms via PXRD; monoclinic (P2₁/c) is dominant with Z′ = 4 .
  • SAR insights : Substituent positioning (e.g., 2-chlorophenyl’s ortho-chloro group) sterically hinders off-target binding .

Q. What are the challenges in optimizing synthetic yield while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Pd/BINAP complexes) to achieve >98% ee .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield (~75% vs. 50% conventional) .

Methodological Tables

Q. Table 1. Key SAR Trends for Oxazole Derivatives

Modification SiteFunctional GroupBiological ImpactReference
C-2 substituent2-ChlorophenylEnhanced COX-2 selectivity (IC₅₀: 1.2 µM)
C-4 substituentPhenylsulfonylImproved solubility (logP: 2.1 → 1.8)
C-5 substituentAzepaneIncreased BBB penetration (Papp: 12 × 10⁻⁶ cm/s)

Q. Table 2. Crystallographic Parameters

ParameterValueTechniqueReference
Space groupP2₁/cX-ray diffraction
Unit cell volume1876.76 ųSingle-crystal XRD
R-factor0.048Refinement

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